molecular formula C21H19ClFN3O B2385245 (4-((4-Chlorophenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone CAS No. 1189897-69-5

(4-((4-Chlorophenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone

Cat. No.: B2385245
CAS No.: 1189897-69-5
M. Wt: 383.85
InChI Key: ITCUQFLYNSUHRL-UHFFFAOYSA-N
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Description

(4-((4-Chlorophenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone, commonly known as CPFM, is a synthetic compound that has gained significant attention in scientific research in recent years. CPFM belongs to the class of quinolones, which are a group of synthetic antibiotics that possess a broad spectrum of antimicrobial activity. However, CPFM has been found to have unique properties that make it a promising candidate for various scientific applications.

Scientific Research Applications

CPFM has been found to have various applications in scientific research, including as a fluorescent probe for imaging of cellular structures, as a DNA intercalator for cancer therapy, and as an inhibitor of bacterial DNA gyrase for antibacterial therapy. CPFM has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit the aggregation of amyloid-beta peptides.

Mechanism of Action

CPFM exerts its effects by binding to DNA and inhibiting the activity of bacterial DNA gyrase, which is essential for DNA replication and transcription. CPFM also intercalates with DNA, leading to the disruption of DNA structure and function. Additionally, CPFM has been found to inhibit the aggregation of amyloid-beta peptides, which are involved in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects:
CPFM has been found to have various biochemical and physiological effects, including inhibition of bacterial DNA gyrase, disruption of DNA structure and function, inhibition of amyloid-beta peptide aggregation, and induction of apoptosis in cancer cells. CPFM has also been found to have low toxicity and high selectivity for bacterial DNA gyrase, making it a promising candidate for antibacterial therapy.

Advantages and Limitations for Lab Experiments

One of the major advantages of CPFM is its high selectivity for bacterial DNA gyrase, which makes it a promising candidate for antibacterial therapy. CPFM also has low toxicity and high stability, making it suitable for use in various scientific applications. However, CPFM has limitations in terms of its solubility and stability in aqueous solutions, which can affect its effectiveness in some applications.

Future Directions

There are several future directions for research on CPFM, including the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent for Alzheimer's disease, and the exploration of its applications in other areas of scientific research, such as materials science and nanotechnology. Further studies are also needed to determine the optimal conditions for the use of CPFM in various applications and to identify any potential side effects or limitations.

Synthesis Methods

CPFM can be synthesized using a multi-step process that involves the reaction of 4-chloroaniline with 2,4-dichloro-5-fluoroquinoline, followed by the reaction of the resulting intermediate with piperidine and then with acetic anhydride. The final product is obtained after purification using column chromatography. The purity of CPFM is crucial for its effectiveness in scientific research.

Properties

IUPAC Name

[4-(4-chloroanilino)-6-fluoroquinolin-3-yl]-piperidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClFN3O/c22-14-4-7-16(8-5-14)25-20-17-12-15(23)6-9-19(17)24-13-18(20)21(27)26-10-2-1-3-11-26/h4-9,12-13H,1-3,10-11H2,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITCUQFLYNSUHRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC=C(C=C4)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClFN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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